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molecular formula C9H7NO4 B8466268 3-(4-Nitrophenyl)-3-oxopropanal

3-(4-Nitrophenyl)-3-oxopropanal

Cat. No. B8466268
M. Wt: 193.16 g/mol
InChI Key: RWPYTAFTBKEGMP-UHFFFAOYSA-N
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Patent
US05506235

Procedure details

To a solution of 4-nitroacetophenone (8.26 g, 50 mmol) in anhydrous tetrahydrofuran (THF) at 0° C. was slowly added sodium ethoxide in ethanol (prepared from 1.27. g (55 mmol) sodium in 26 ml ethanol) followed by addition of ethyl formate (5.56 g, 75 mmol). The reaction was allowed to slowly warm to room temperature and stir overnight. The reaction was diluted with water (800 ml) and washed with ether. The aqueous layer was acidified (pH 1-2) with concentrated hydrochloric acid (HCl) and the mixture extracted with ethyl acetate. The combined organic layers were dried (Na2SO4) and the solvent was removed by rotary evaporation to give 4-nitrobenzoylacetaldehyde (2.69 g, 28%) as an orange solid.
Quantity
8.26 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
26 mL
Type
reactant
Reaction Step Three
Quantity
55 mmol
Type
reactant
Reaction Step Four
Quantity
5.56 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
800 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[CH:6][CH:5]=1)=[O:3].[O-:13][CH2:14]C.[Na+].C(O)C.[Na].C(OCC)=O>O1CCCC1.O>[N+:10]([C:7]1[CH:6]=[CH:5][C:4]([C:2]([CH2:1][CH:14]=[O:13])=[O:3])=[CH:9][CH:8]=1)([O-:12])=[O:11] |f:1.2,^1:19|

Inputs

Step One
Name
Quantity
8.26 g
Type
reactant
Smiles
CC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[Na+]
Step Three
Name
Quantity
26 mL
Type
reactant
Smiles
C(C)O
Step Four
Name
Quantity
55 mmol
Type
reactant
Smiles
[Na]
Step Five
Name
Quantity
5.56 g
Type
reactant
Smiles
C(=O)OCC
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Seven
Name
Quantity
800 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C.
WASH
Type
WASH
Details
washed with ether
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent was removed by rotary evaporation

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)CC=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.69 g
YIELD: PERCENTYIELD 28%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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